N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a tetramethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting acetic anhydride with an appropriate amine under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenol and a suitable halide derivative.
Attachment of the Tetramethylphenoxy Group: The tetramethylphenoxy group can be attached via an etherification reaction using 2,3,5,6-tetramethylphenol and an appropriate alkylating agent.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its potential therapeutic effects.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide: can be compared with other similar compounds to highlight its uniqueness:
N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)ethanamide: Similar structure but with an ethanamide backbone.
N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)propionamide: Similar structure but with a propionamide backbone.
N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)butanamide: Similar structure but with a butanamide backbone.
These compounds differ in their backbone structure, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-10-13(2)15(4)19(14(12)3)23-11-18(21)20-16-8-6-7-9-17(16)22-5/h6-10H,11H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEVBXQNAJSXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)OCC(=O)NC2=CC=CC=C2OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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